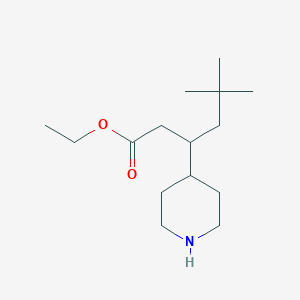![molecular formula C9H6N4S B13897484 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)
2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole is a heterocyclic compound that combines an imidazo[4,5-b]pyridine moiety with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bioisosteres .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into various derivatives, such as carboxylic acids, amides, and amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity .
Aplicaciones Científicas De Investigación
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the thiazole ring.
Thiazole: Contains the thiazole ring but lacks the imidazo[4,5-b]pyridine moiety.
Purine: Structurally similar due to the fused ring system but differs in the specific ring composition.
Uniqueness
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole is unique due to its combined imidazo[4,5-b]pyridine and thiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a bioisostere and its versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C9H6N4S |
|---|---|
Peso molecular |
202.24 g/mol |
Nombre IUPAC |
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-6-8(10-3-1)13-9(12-6)7-4-14-5-11-7/h1-5H,(H,10,12,13) |
Clave InChI |
HEMPVAHMZGKQSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(N2)C3=CSC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)

![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)


![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)


![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)

![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)


